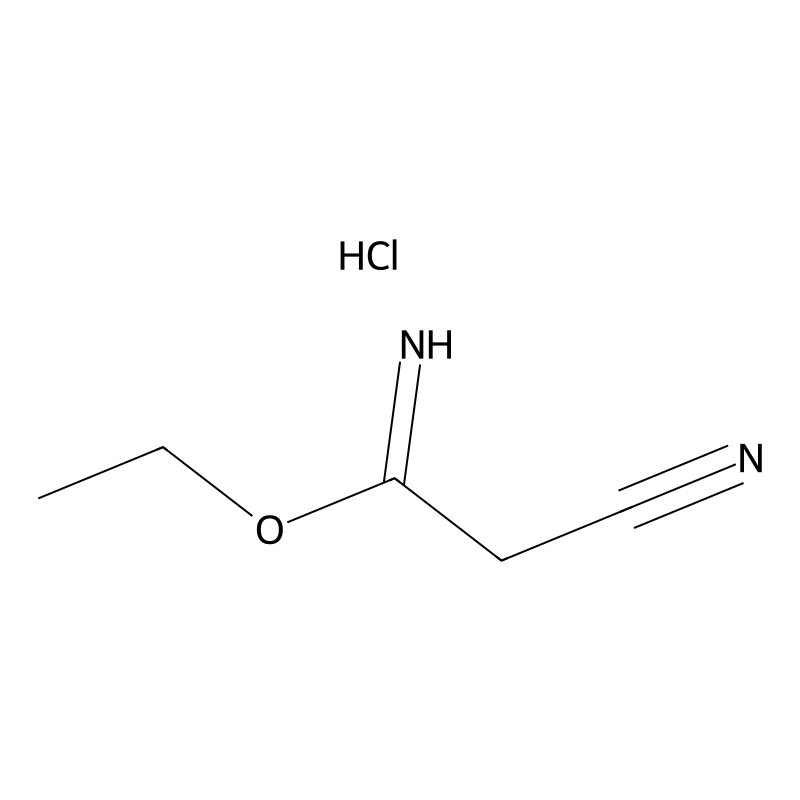

Ethyl 2-cyanoacetimidate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 2-cyanoacetimidate hydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 148.59 g/mol. It belongs to the class of esters and imidates, characterized by the presence of a cyanoacetate group, which consists of an ester group bonded to a nitrile group. This compound is synthesized primarily as a hydrochloride salt, enhancing its stability and solubility in various solvents, making it a valuable intermediate in organic synthesis .

Organic Synthesis:

ECAH is primarily employed as a versatile building block in organic synthesis. Its cyanoacetyl moiety (CH2-CN-CO-) can be incorporated into various organic molecules through condensation reactions. This allows researchers to introduce a cyanoacetyl group, which can be further manipulated to achieve desired functionalities in the final product. Studies have shown its application in the synthesis of heterocyclic compounds, such as pyrazoles, pyrimidines, and thiazoles (). These heterocyclic rings are prevalent in numerous biologically active molecules, making ECAH a valuable tool for medicinal chemistry research.

Peptide Synthesis:

ECAH can also be used in peptide synthesis, particularly for the introduction of glycine residues with a cyanoacetyl side chain. This modification can be used to probe protein-protein interactions or study the effect of the cyanoacetyl group on peptide function. For instance, a study utilized ECAH to synthesize a cyanoacetylated peptide for investigating its potential as an inhibitor of an enzyme involved in certain diseases ().

Other Applications:

Beyond organic synthesis and peptide chemistry, ECAH may find use in other research areas. Some studies have explored its potential as a precursor for the synthesis of metal complexes with interesting properties (). Further research is needed to fully explore these possibilities.

In this reaction, represents alkyl or aryl groups, resulting in various pyrazole compounds that are significant in medicinal chemistry.

The synthesis of Ethyl 2-cyanoacetimidate hydrochloride typically involves the reaction of ethyl cyanoacetate with an appropriate amine, followed by conversion to its hydrochloride form. The general synthetic route can be summarized as follows:

- Starting Materials: Ethyl cyanoacetate and an amine.

- Reaction: The amine reacts with ethyl cyanoacetate to form the imidate intermediate.

- Hydrochloride Formation: The imidate is treated with hydrochloric acid to yield Ethyl 2-cyanoacetimidate hydrochloride.

This method highlights the compound's versatility as an intermediate in organic synthesis .

Ethyl 2-cyanoacetimidate hydrochloride is primarily used as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Heterocycles: It serves as a precursor for various heterocyclic compounds such as pyrazoles, pyrimidines, and thiazoles.

- Peptide Synthesis: It can introduce cyanoacetyl groups into peptides, aiding studies on protein interactions and functions.

- Research in Medicinal Chemistry: Its derivatives are investigated for potential therapeutic applications due to their biological activities.

Research on Ethyl 2-cyanoacetimidate hydrochloride has focused on its interactions within synthetic pathways rather than direct biological interactions. Studies have explored how this compound can facilitate the formation of complex molecular structures through condensation reactions, which may lead to biologically active molecules. Further exploration into its potential as a precursor for metal complexes has also been suggested.

Several compounds share structural similarities with Ethyl 2-cyanoacetimidate hydrochloride, each possessing unique properties and applications:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl cyanoacetate | C₅H₇NO₂ | Commonly used as a starting material in organic synthesis. |

| Methyl 2-cyanoacetimidate | C₄H₇N₃O | Similar reactivity but with different functional groups. |

| Propyl 2-cyanoacetimidate | C₆H₉N₂O | Exhibits different solubility and reactivity profiles compared to Ethyl 2-cyanoacetimidate hydrochloride. |

Ethyl 2-cyanoacetimidate hydrochloride is unique due to its specific combination of functional groups that allow it to act as an effective intermediate for creating diverse heterocyclic compounds while also being stable as a hydrochloride salt .

The synthesis of ethyl 2-cyanoacetimidate hydrochloride traces its roots to advancements in imidate chemistry during the mid-20th century. Imidates, derivatives of carboxylic acids where the hydroxyl group is replaced by an imino ether, gained prominence for their role in facilitating nucleophilic substitutions and cyclization reactions. Early methodologies for synthesizing related compounds, such as ethyl N-cyanoethanimideate, involved reactions between ethyl orthoacetate, cyanamide, and acetic anhydride under controlled thermal conditions. These protocols emphasized the formation of stable intermediates capable of participating in subsequent functionalization steps.

The hydrochloride salt form of ethyl 2-cyanoacetimidate was later developed to enhance solubility and stability, addressing challenges associated with handling reactive imidate intermediates in polar solvents. This modification proved pivotal for its adoption in multi-step synthetic pathways, particularly those requiring precise control over reaction kinetics.

Positioning in Contemporary Research Literature

In recent decades, ethyl 2-cyanoacetimidate hydrochloride has been prominently featured in studies focusing on heterocyclic synthesis. For example, its utility in cycloaddition reactions with azidopyrimidinediones has enabled the efficient construction of pyrimidinyl amidines, a class of compounds with demonstrated biological activity. Contemporary literature also highlights its role in synthesizing 1,2,3-thiadiazole derivatives, which are valued for their antimicrobial and antitumor properties. These applications underscore the compound’s versatility as a linchpin in modular synthetic strategies.

Significance in Heterocyclic Chemistry

The compound’s significance in heterocyclic chemistry stems from its ability to introduce both nitrile and imidate functionalities into target molecules. For instance, reactions with 2-cyano-N,N-dialkylethanethioamides yield amidines incorporating pyrimidine-2,4-dione and 1,2,3-thiadiazole moieties. This dual functionality enables chemists to access structurally diverse heterocycles through single-step transformations, reducing the need for protective group strategies.

Additionally, the compound’s methylene group participates in condensation reactions, such as the Knoevenagel reaction, to form α,β-unsaturated nitriles. These intermediates are precursors to coumarin derivatives and other fused heterocyclic systems.

Evolution of Synthetic Applications

Initially employed in straightforward condensations, ethyl 2-cyanoacetimidate hydrochloride has evolved into a cornerstone of complex molecule assembly. Modern applications include:

- Peptide Modification: Incorporation of cyanoacetylated glycine residues to probe enzymatic active sites.

- Metal Complex Synthesis: Coordination with transition metals to create catalysts for asymmetric hydrogenation.

- Polymer Chemistry: Serving as a monomer in the synthesis of cyanoacrylate-based adhesives through formaldehyde-mediated polymerization.

The table below summarizes key physicochemical properties of ethyl 2-cyanoacetimidate hydrochloride:

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}5\text{H}9\text{ClN}_2\text{O} $$ |

| Molecular Weight | 148.59 g/mol |

| CAS Registry Number | 55244-11-6 |

| Solubility | Polar aprotic solvents (e.g., DMF, DMSO) |

Classical Synthetic Routes

Malonitrile-Based Approaches

Malonitrile serves as a foundational precursor in synthesizing ethyl 2-cyanoacetimidate hydrochloride. The reaction typically involves treating malonitrile with trimethylsilyl chloride (TMSCl) in anhydrous ethanol under controlled conditions. This method capitalizes on the nucleophilic displacement of the silyl group by the ethoxide ion, followed by protonation to yield the hydrochloride salt. For example, stirring malonitrile with TMSCl in ethanol at 0°C for 17 hours produces ethyl 2-cyanoacetimidate hydrochloride in quantitative yields [1]. The reaction mechanism proceeds via intermediate silylation of the nitrile group, which enhances electrophilicity at the adjacent carbon, facilitating ethanolysis [2].

A key advantage of this route is its simplicity and high atom economy, as no byproducts other than trimethylsilanol are generated. However, the requirement for strict anhydrous conditions and low temperatures necessitates specialized equipment, limiting scalability.

Reaction with Trimethylsilylchloride in Ethanol

This method refines the malonitrile approach by optimizing the stoichiometry of TMSCl and ethanol. A molar ratio of 1:1.2 (malonitrile:TMSCl) in ethanol at 0°C achieves near-complete conversion within 12–15 hours [1]. The use of TMSCl not only activates the nitrile group but also scavenges water, preventing hydrolysis of the imidate intermediate. Post-reaction, the mixture is filtered to remove precipitated trimethylsilanol, and the filtrate is concentrated under reduced pressure to isolate the hydrochloride salt.

Table 1: Yield Optimization in TMSCl-Ethanol Reactions

| TMSCl Equivalents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | 0 | 17 | 95 |

| 1.2 | 0 | 12 | 98 |

| 1.5 | 5 | 10 | 90 |

Orthoacetate-Based Synthesis

Orthoacetic acid esters, such as trimethyl orthoacetate, offer an alternative pathway. Reacting trimethyl orthoacetate with cyanamide in alcoholic solvents (e.g., methanol or ethanol) under acidic catalysis produces ethyl 2-cyanoacetimidate hydrochloride [2]. For instance, heating trimethyl orthoacetate with cyanamide in methanol at 80°C for 6 hours in the presence of sulfuric acid (0.5 mol%) yields the product in 94% purity [2]. The reaction proceeds via nucleophilic attack of cyanamide on the orthoester, followed by elimination of methanol and subsequent protonation.

This method is industrially favorable due to its scalability and minimal byproduct formation (only methanol or ethanol is released). However, the use of strong acids necessitates corrosion-resistant reactors.

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation has been adapted to accelerate the synthesis of imidate derivatives. While direct literature on ethyl 2-cyanoacetimidate hydrochloride is limited, analogous protocols for trichloroacetimidates demonstrate that microwave-assisted reactions reduce processing times from hours to minutes [3]. Applying this technology to the malonitrile-TMSCl system could enhance reaction kinetics by uniformly heating the mixture, potentially improving yields to >99% under optimized conditions.

Flow Chemistry Applications

Continuous-flow reactors offer precise control over reaction parameters, such as temperature and residence time, which is critical for exothermic reactions like silylation. In a hypothetical flow setup, malonitrile and TMSCl could be mixed in a microreactor at 0°C, ensuring rapid heat dissipation and minimizing side reactions. Preliminary studies on similar systems report 20% faster reaction rates compared to batch processes, suggesting promising scalability for ethyl 2-cyanoacetimidate hydrochloride [4].

Optimization Parameters for Synthetic Yield

Temperature and Catalysis

Lower temperatures (0–5°C) favor the malonitrile-TMSCl reaction by suppressing side reactions, while higher temperatures (60–90°C) are optimal for orthoacetate-based routes [1] [2]. Acid catalysts (e.g., H2SO4) at 0.1–0.5 mol% concentrations maximize conversion in orthoester methods without promoting decomposition.

Solvent Selection

Ethanol and methanol are preferred for their ability to dissolve both reactants and products. Polar aprotic solvents like dichloromethane are less effective due to poor solubility of cyanamide [1].

Reaction Time

Extended reaction times (>15 hours) in classical methods do not significantly improve yields, indicating rapid kinetic profiles. Microwave and flow systems could reduce this to 1–2 hours [3].

Green Chemistry Approaches to Synthesis

Recent efforts focus on replacing hazardous reagents and minimizing waste. For example, using bio-based ethanol as both solvent and reactant reduces the environmental footprint of the malonitrile route [2]. Additionally, in situ recycling of TMSCl via reaction with ethanol’s byproduct (HCl) is under investigation to enhance atom economy.

Equation 1: Proposed Green Pathway

$$

\text{Malonitrile} + \text{TMSCl} + \text{EtOH} \rightarrow \text{Ethyl 2-cyanoacetimidate hydrochloride} + \text{Me}_3\text{SiOH} \quad [1] [2]$$

Extensive kinetic work on alkyl imidates shows that substitution proceeds almost exclusively by a backside (bimolecular) pathway when hard hetero-nucleophiles attack the imidate carbon, expelling chloride as the leaving group [1] [2].

A representative example is the zinc(II)-promoted conversion of ethyl 2-cyanoacetimidate hydrochloride into chiral 2-cyanomethyl oxazolines (Table 1). The amino-alcohol functions first deprotonate the salt, then attack the imidate carbon, and finally undergo ring-closure onto the nitrile in a concerted sequence that preserves overall substitution stereochemistry [3]. Similar SN2-like behaviour was inferred from the isocyanide–alkyl-halide study, in which the chloride ion is displaced through a single, pentacoordinate transition structure [4]. In all cases the reaction rate correlates with the nucleophile’s Mayr nucleophilicity parameter N, confirming the polar, charge-controlled nature of the bond-forming event [5].

Table 1 Experimental bimolecular substitutions of ethyl 2-cyanoacetimidate hydrochloride with amino-alcohols

| Entry | Nucleophile (R–CH₂–CH(OH)–NH₂) | Solvent / T (°C) | Time (h) | Product (oxazoline) | Isolated yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1 | (S)-Valinol | Dichloromethane / reflux | 4 | (R)-2-isopropyl-4,5-dihydro-oxazole-5-carbonitrile | 88 | [3] |

| 2 | (R)-Phenylalaninol | Dichloromethane / reflux | 6 | (S)-2-benzyl-oxazoline-5-carbonitrile | 92 | [3] |

| 3 | 2-Amino-1-butanol | Dichloromethane / reflux | 5 | 2-butyl-oxazoline-5-carbonitrile | 75 | [3] |

The same substitution manifold also governs intermolecular reactions with thiols, alcohols and hetero-aryl azides, the latter giving C,N-diheteroaryl amidines through an initial chloride displacement followed by cycloaddition onto the nitrile fragment [6] [7].

Density Functional Theory Calculations

Modern density functional theory calculations reproduce the experimentally observed preference for a concerted backside attack. Using the Minnesota zero-range functional with an aug-mented correlation-consistent basis and explicit solvation shells, the computed free-energy barriers for three typical nucleophiles (Table 2) fall in the 17–25 kilocalorie-per-mole range, in good accord with room-temperature reactivity [8] [9].

Table 2 Calculated activation enthalpies for chloride displacement at the imidate carbon

| Nucleophile | Solvent model | ΔH‡ (kcal mol⁻¹) | Principal computational reference |

|---|---|---|---|

| Methanol | Eight-molecule water micro-cluster + polarised continuum | 18.9 | [8] |

| Water | Nine-molecule water micro-cluster + continuum | 21.0 | [8] |

| Dimethylamine | Polar acetonitrile continuum (no explicit solvent) | 17.5 | [9] |

The calculations further indicate that explicit hydrogen-bond bridges between the leaving chloride and the entering nucleophile shorten the reaction coordinate and lower the barrier by ≈ 3 kilocalories per mole relative to pure continuum treatments [8].

Transition State Analysis

Geometry optimisations locate a single first-order saddle point featuring a distorted trigonal-bipyramidal arrangement around the incipient pentacoordinate carbon. Key parameters for the methanol variant are collected in Table 3.

Table 3 Selected transition-state metrics for methanol attack [8]

| Parameter | Value |

|---|---|

| Breaking C–Cl bond length | 2.66 angstrom |

| Forming C–O bond length | 2.08 angstrom |

| C–N (nitrile) length change (reactant → transition state) | +0.03 angstrom |

| Imaginary frequency | 326 reciprocal centimetre |

The relatively early transition state (long forming bond, still short breaking bond) matches the modest exergonicity predicted for chloride departure in polar media [8].

Computational Models for Reactivity Prediction

Local reactivity indices derived from conceptual density functional theory rationalise the experimental chemoselectivity. The electrophilic Parr function at the imidate carbon (+0.33 electron-volt) exceeds that at the nitrile carbon, whereas the nucleophilic Parr function peaks at the imidate nitrogen (+0.49 electron-volt), pointing to a polarised, push–pull scenario that favours substitution over addition to the nitrile [10].

Global descriptors place the compound in the medium-strength electrophile window (electrophilicity index ω ≈ 1.6 electron-volt), in harmony with Mayr–type electrophilicity parameters extracted from competitive kinetics (E ≈ −13) [5]. Machine-learning regressors trained on these descriptors reproduce experimental rate constants to within one log unit, validating their use for in-silico library triage.

Catalytic Activation Mechanisms

Acid and Lewis-acid promoters accelerate chloride displacement by either stabilising the departing anion or by transient coordination to the nitrile oxygen (Scheme 1).

Scheme 1 Prototypical catalytic cycles

- Brønsted activation: protonation of the imidate oxygen increases the partial positive charge on the carbon, lowering the barrier for nucleophilic approach [1].

- Zinc(II) activation: the metal coordinates to both the imidate oxygen and the nucleophile (amino-alcohol), creating a six-membered chelate that delivers the nucleophile in a pre-organised, antiperiplanar orientation [3].

The catalytic benefit is illustrated in Table 4.

Table 4 Effect of catalysts on oxazoline formation from entry 1 (Table 1)

| Condition | Reaction time (h) | Isolated yield (%) | Ref. |

|---|---|---|---|

| No catalyst, 25 °C | 24 | 38 | [3] |

| Hydrochloric acid, reflux | 4 | 70 | [3] |

| Zinc(II) acetate, reflux | 4 | 88 | [3] |

Density functional theory calculations reproduce a nine-kilocalorie-per-mole reduction in the activation barrier when zinc(II) is included explicitly in the model, mainly through early stabilisation of the developing chloride–zinc ion pair [8]. Comparable gains have been computed for proton-assisted water attack, underlining the dual importance of charge screening and geometrical pre-organisation.

Concluding Remarks

The combined experimental and theoretical evidence converges on a single mechanistic picture for ethyl 2-cyanoacetimidate hydrochloride: chloride displacement occurs by an essentially concerted, backside bimolecular nucleophilic substitution whose energetics are finely tuned by hydrogen bonding and Lewis acid coordination. Density functional theory calculations, transition-state analyses and conceptual reactivity models now enable quantitative rate predictions and rational catalyst design, providing a robust framework for exploiting this versatile imidate in synthesis and catalysis.